molecular formula C15H21BO4 B1353081 Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 454185-98-9

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No. B1353081
M. Wt: 276.14 g/mol
InChI Key: NBPODFADVLNXKO-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound . It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is a boronic acid derivative . Boronic acids and their derivatives are widely used in organic synthesis, catalysis, and crystal engineering .


Synthesis Analysis

The synthesis of related compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .


Molecular Structure Analysis

The molecular structure of related compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involving related compounds include borylation and hydroboration . The method B3LYP/6-311G (2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability of conformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include refractive index, boiling point, and density . For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate and related compounds are synthesized via a three-step substitution reaction and characterized using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. These compounds are further analyzed using X-ray diffraction and density functional theory (DFT) for molecular structure determination. This analysis reveals their physicochemical properties and the consistency between DFT-optimized molecular structures and X-ray diffraction crystal structures (Huang et al., 2021).

Application in Explosive Detection

  • A study on Schiff base-substituted compounds, including derivatives of methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, demonstrates their potential in detecting hydrogen peroxide vapor. The introduction of functional groups enhances the sensing performance of borate to hydrogen peroxide vapor, crucial for identifying peroxide-based explosives (Fu et al., 2016).

Biomedical Research

  • Research into boronated phosphonium salts, including derivatives of methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, explores their cytotoxicity and cellular uptake. This research is significant for potential applications in cancer therapy, where boron delivery to tumor cells is a critical component (Morrison et al., 2010).

Development of Fluorescent Probes

  • The synthesis of a new 4-substituted pyrene derivative, incorporating the methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)

acetate, demonstrates its effectiveness as a fluorescent probe for detecting hydrogen peroxide in living cells. This approach highlights the compound's potential in biomedical imaging and diagnostics (Nie et al., 2020).

Chemical Synthesis and Material Science

  • The compound and its derivatives have been synthesized for various applications in material science. For instance, the synthesis of pinacolylboronate-substituted stilbenes, incorporating this compound, is studied for their potential use in developing new materials for liquid crystal display technology and potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Safety And Hazards

Related compounds can be harmful by inhalation, in contact with skin, and if swallowed . They are labeled with the GHS07 pictogram and have the signal word "Warning" .

Future Directions

Boronic acids and their derivatives are widely used in various fields, including biology, organic synthesis, catalysis, and crystal engineering . Therefore, the future directions of “Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” and related compounds could involve further exploration of their applications in these areas.

properties

IUPAC Name

methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPODFADVLNXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459189
Record name Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

CAS RN

454185-98-9
Record name Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Fang, JP Meng, Y Luo - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
C 15 H 13 N 3 O 2 , triclinic, P1̄ (no. 2), a = 4.6502(18) Å, b = 11.937(3) Å, c = 13.1822(19) Å, α = 115.26(4), β = 94.81(5), γ = 96.49(5), V = 650.4(4) Å 3 , Z = 2, R gt (F) = 0.0762, wR ref …
Number of citations: 5 www.degruyter.com
S Wang, H Wang, B Koenig - Chem, 2021 - cell.com
Substantial effort is currently being devoted to obtaining photoredox catalysts with high redox power. Yet, it remains challenging to apply the currently established methods to the …
Number of citations: 49 www.cell.com
MR Witten, L Wissler, M Snow… - Journal of medicinal …, 2017 - ACS Publications
Excessive activity of striatal-enriched protein tyrosine phosphatase (STEP) in the brain has been detected in numerous neuropsychiatric disorders including Alzheimer’s disease. …
Number of citations: 26 pubs.acs.org
H Wang, B Koenig - 2020 - … .s3.amazonaws.com
Substantial effort is currently devoted to obtain high redox energy photoredox catalysts. Yet, it remains challenging to apply the currently established methods to the activation of bonds …
X Ma, SB Herzon - The Journal of Organic Chemistry, 2016 - ACS Publications
Cobalt bis(acetylacetonate) is shown to mediate hydrogen atom transfer to a broad range of functionalized alkenes; in situ oxidation of the resulting alkylradical intermediates, followed …
Number of citations: 38 pubs.acs.org
D Castagna - 2016 - scholar.archive.org
The Autotaxin-Lysophosphatidic acid (ATX-LPA) signalling pathway has been implicated in a variety of human disease states including angiogenesis, autoimmune diseases, cancer, …
Number of citations: 2 scholar.archive.org
D Castagna, EL Duffy, D Semaan, LC Young… - researchgate.net
S1 Electronic Supplementary Material (ESI) for MedChemComm. This journal is © The Royal Society of Chemistry 2015 Page 1 S1 Identification of a Novel Class of Autotaxin Inhibitors …
Number of citations: 0 www.researchgate.net

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